molecular formula C12H19NO B2820235 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one CAS No. 1706275-74-2

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2820235
CAS No.: 1706275-74-2
M. Wt: 193.29
InChI Key: SUZJETHLWIHSEN-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[321]oct-2-en-8-yl}-2,2-dimethylpropan-1-one is a complex organic compound with a unique bicyclic structure

Mechanism of Action

Target of Action

The compound 1-{8-azabicyclo[321]oct-2-en-8-yl}-2,2-dimethylpropan-1-one, also known as 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-2,2-dimethylpropan-1-one or 1-(8-azabicyclo[321]oct-2-en-8-yl)-2,2-dimethylpropan-1-one, is a complex moleculeIt’s mentioned that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to have a wide array of biological activities.

Result of Action

Tropane alkaloids, which share a similar core structure, are known to have a wide array of interesting biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)11(14)13-9-5-4-6-10(13)8-7-9/h4-5,9-10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZJETHLWIHSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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